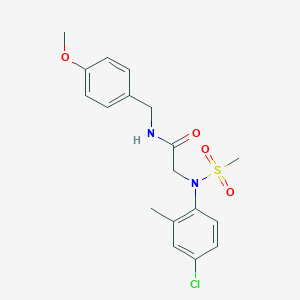![molecular formula C16H18ClNO B258596 N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a synthetic compound that has been studied for its potential applications in scientific research. BNC is a bicyclic molecule that contains a non-planar structure, which makes it unique from other compounds. The compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not fully understood, but it is believed to involve the binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to specific proteins or ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to the voltage-gated potassium channel Kv1.3, which is important for T-cell activation and proliferation. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to bind to the protein FKBP12, which is involved in cellular signaling pathways. The binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to these proteins may alter their function, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of ion channels, and the induction of apoptosis in cancer cells. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to inhibit the interaction between the proteins p53 and MDM2, which are involved in the regulation of cell growth and apoptosis. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to modulate the activity of ion channels, which are important for cellular signaling and communication. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments, including its high affinity and specificity for proteins and ion channels, its fluorescent properties, and its potential as an anticancer agent. However, there are also limitations to using N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide research, including the development of new synthesis methods, the identification of new protein and ion channel targets, and the testing of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide as an anticancer agent in vivo. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide could be used to study the role of specific proteins and ion channels in cellular processes and diseases. Further research is needed to fully understand the potential applications of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in scientific research.
合成法
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using several methods, including the Stille reaction, Suzuki-Miyaura coupling, and Sonogashira coupling. The Stille reaction involves the coupling of an organotin compound with an aryl halide in the presence of a palladium catalyst. The Suzuki-Miyaura coupling involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. These methods have been used to synthesize N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide with high yields and purity.
科学的研究の応用
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe, an inhibitor of protein-protein interactions, and a modulator of ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-protein interactions. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been used as a fluorescent probe to visualize cellular structures and processes. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to modulate ion channels, which are important for cellular signaling and communication.
特性
製品名 |
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
|---|---|
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC名 |
(6Z)-N-(3-chlorophenyl)bicyclo[6.1.0]non-6-ene-9-carboxamide |
InChI |
InChI=1S/C16H18ClNO/c17-11-6-5-7-12(10-11)18-16(19)15-13-8-3-1-2-4-9-14(13)15/h3,5-8,10,13-15H,1-2,4,9H2,(H,18,19)/b8-3- |
InChIキー |
KTFMSXHNTBBWAF-BAQGIRSFSA-N |
異性体SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)/C=C\C1 |
SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
正規SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)



![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)



![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
